molecular formula C54H50N4 B2528286 10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]spiro[acridine-9,9'-fluorene] CAS No. 2250187-16-5

10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]spiro[acridine-9,9'-fluorene]

Cat. No. B2528286
CAS RN: 2250187-16-5
M. Wt: 755.022
InChI Key: AAKKBFLVAAPDCF-UHFFFAOYSA-N
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Description

10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]spiro[acridine-9,9'-fluorene] is a useful research compound. Its molecular formula is C54H50N4 and its molecular weight is 755.022. The purity is usually 95%.
BenchChem offers high-quality 10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]spiro[acridine-9,9'-fluorene] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]spiro[acridine-9,9'-fluorene] including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical and Material Applications

Research on spiropyrans and spirooxazines, which are structurally related to the compound of interest, has revealed their potential in creating materials responsive to external stimuli. These materials exhibit photochromic behavior, changing color in response to light, temperature, and chemical environment, making them suitable for applications in sensing, probing, and as components in optical devices. The versatility in their physicochemical properties, facilitated by the ability to undergo transformations between different forms (SP, MC, and MCH), lays a foundation for the development of novel, multifunctional materials (Hongyan Xia, K. Xie, Gang Zou, 2017).

Therapeutic Potential

Compounds with adamantane structures have been explored for their pharmacological profiles, with applications in treating neurodegenerative diseases. The pharmacological potential of adamantane derivatives surpasses well-known drugs like amantadine and memantine, highlighting a promising direction for future drug development against diseases like Alzheimer's and Parkinson's (V. Dembitsky, T. Gloriozova, V. Poroikov, 2020).

Biological Activities of Phenothiazines

Phenothiazine derivatives, sharing the acridine motif present in the compound of interest, have shown a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. This demonstrates the pharmacophore's potential in contributing to the development of new therapeutic agents (K. Pluta, Beata Morak-Młodawska, M. Jeleń, 2011).

Heterocyclic Compounds with Triazine Scaffolds

The triazine scaffold, a core component of the compound , is noted for its wide spectrum of biological activities. Synthetic derivatives of triazine have been evaluated for their antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory properties. This underscores the significance of the triazine nucleus in the development of future drugs (Tarawanti Verma, Manish Sinha, N. Bansal, 2019).

properties

IUPAC Name

10-[4-[4,6-bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]spiro[acridine-9,9'-fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H50N4/c1-3-11-43-41(9-1)42-10-2-4-12-44(42)54(43)45-13-5-7-15-47(45)58(48-16-8-6-14-46(48)54)40-19-17-39(18-20-40)49-55-50(52-27-33-21-34(28-52)23-35(22-33)29-52)57-51(56-49)53-30-36-24-37(31-53)26-38(25-36)32-53/h1-20,33-38H,21-32H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKKBFLVAAPDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC(=NC(=N4)C5=CC=C(C=C5)N6C7=CC=CC=C7C8(C9=CC=CC=C9C1=CC=CC=C18)C1=CC=CC=C16)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H50N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

755.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-[4-[4,6-Di(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-10H-spiro[acridine-9,9'-fluorene] (purified by sublimation)

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